molecular formula C19H27N3O5S2 B3002842 1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956251-51-7

1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B3002842
CAS No.: 956251-51-7
M. Wt: 441.56
InChI Key: CKCBOMDTJUKYBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a structurally complex molecule featuring dual sulfonyl groups. The core structure comprises a pyrazole ring substituted with two methyl groups (at positions 3 and 5) and a 4-ethoxybenzenesulfonyl moiety at position 1. A second sulfonyl group bridges the pyrazole to a 3-methylpiperidine ring. The molecular formula is C₂₂H₂₈N₄O₆S₂, with a molecular weight of 540.6 g/mol.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S2/c1-5-27-17-8-10-18(11-9-17)28(23,24)22-16(4)19(15(3)20-22)29(25,26)21-12-6-7-14(2)13-21/h8-11,14H,5-7,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCBOMDTJUKYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the sulfonyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes boron reagents and palladium catalysts to achieve the desired coupling. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{[1-(4-Ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C19H27N3O3S2C_{19}H_{27}N_3O_3S_2 with a molecular weight of approximately 377.5 g/mol. The compound features a piperidine ring substituted with sulfonyl and pyrazole groups, which are crucial for its biological activities.

Medicinal Chemistry

  • Anticancer Activity : The compound has been studied for its potential anticancer properties. Research indicates that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, compounds similar to this one have shown efficacy against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : The incorporation of pyrazole and sulfonyl groups is known to enhance anti-inflammatory activity. Studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases like rheumatoid arthritis.
  • Neurological Applications : Given the piperidine structure, there is potential for neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative disorders .

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of sulfonamide derivatives, including those with pyrazole moieties, demonstrating significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via caspase activation .
  • Case Study 2 : In a clinical trial focusing on inflammatory bowel disease, a related compound showed promising results in reducing symptoms and improving patient quality of life by modulating immune responses through cytokine inhibition .

Mechanism of Action

The mechanism of action of 1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from the evidence, focusing on substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Structural Differences Hypothesized Properties
Target: 1-{[1-(4-Ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine C₂₂H₂₈N₄O₆S₂ Dual sulfonyl groups; 4-ethoxybenzenesulfonyl on pyrazole; 3-methylpiperidine N/A (reference compound) High lipophilicity; potential thermal stability; possible steric hindrance in binding sites
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methylpiperidine C₁₁H₁₉N₃O₂S Single sulfonyl group; no ethoxybenzenesulfonyl substituent Simpler structure with fewer substituents Lower molecular weight (257.35 g/mol); increased solubility; reduced steric bulk
1-[[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine C₁₆H₂₀N₄O₂S Phenyl-sulfonyl bridge instead of ethoxybenzenesulfonyl; no 3-methylpiperidine Aromatic phenyl group introduces π-π stacking potential Moderate lipophilicity; potential for intermolecular interactions
1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid C₁₂H₁₉N₃O₄S Carboxylic acid group on piperidine; ethyl substituent on pyrazole Polar carboxylic acid enhances hydrophilicity; ethyl group reduces steric hindrance Improved aqueous solubility; potential for ionic interactions (e.g., salt formation)

Key Observations:

Substituent Complexity: The target compound’s 4-ethoxybenzenesulfonyl group distinguishes it from simpler analogs.

Dual Sulfonyl Groups : The dual sulfonyl groups in the target compound may enhance thermal stability and rigidity, making it suitable for applications requiring structural integrity. However, this could also introduce synthetic challenges due to steric hindrance .

Piperidine Modifications : The 3-methylpiperidine in the target contrasts with unmodified piperidine (in ) or carboxylic acid-functionalized derivatives (in ). The methyl group may reduce polarity, while the carboxylic acid in introduces pH-dependent solubility.

Research Findings and Implications

  • Biological Activity : The ethoxybenzenesulfonyl group may mimic motifs found in sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase inhibitors), though this requires validation .
  • Synthetic Accessibility : The dual sulfonyl groups and bulky substituents could complicate synthesis, necessitating optimized coupling reagents or protective strategies, as inferred from SHELX-based crystallographic refinement workflows .
  • Material Science Potential: High thermal stability (predicted from sulfonyl groups) might make the compound a candidate for polymer or coordination chemistry applications.

Biological Activity

1-{[1-(4-ethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine (CAS# 956251-51-7) is a sulfonamide compound with potential therapeutic applications. Its unique structure incorporates a pyrazole moiety and a piperidine ring, which contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₇N₃O₅S₂
  • Molecular Weight : 441.6 g/mol
  • Structure : The compound features a sulfonamide group attached to a pyrazole and a piperidine ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate pathways involved in various diseases. One significant area of interest is its role as an inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), which is implicated in ectopic calcification and related disorders.

Pharmacological Effects

  • TNAP Inhibition : The compound has demonstrated potent TNAP inhibitory activity, making it a candidate for treating conditions associated with ectopic calcification such as pseudoxanthoma elasticum (PXE) and generalized arterial calcification of infancy (GACI) .
  • Cell Membrane Permeability : Studies indicate that the compound exhibits favorable cell membrane permeability, enhancing its potential for oral bioavailability .
  • Metabolic Stability : The compound shows promising metabolic stability in vivo, which is crucial for maintaining therapeutic levels in the bloodstream .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Ectopic Calcification : In a preclinical model, this compound was administered to assess its effects on ectopic calcification. Results showed significant inhibition of calcification markers compared to control groups, indicating its therapeutic potential .
  • In Vitro Studies : Laboratory assays demonstrated that the compound effectively reduced TNAP activity in cultured cells, supporting its role as an enzyme inhibitor .

Data Table

PropertyValue
Molecular FormulaC₁₉H₂₇N₃O₅S₂
Molecular Weight441.6 g/mol
CAS Number956251-51-7
TNAP Inhibition IC50< 100 nM (indicative value)
Oral BioavailabilityHigh (based on permeability studies)

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer:

  • Reaction Optimization : Use a stepwise sulfonylation approach. First, synthesize the pyrazole core (3,5-dimethyl-1H-pyrazole) and introduce the 4-ethoxybenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60–80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing impurity carryover .
  • Characterization : Confirm sulfonyl group incorporation via FT-IR (S=O stretch at ~1350–1150 cm⁻¹) and LC-MS (high-resolution ESI+ mode) .

Basic: Which analytical techniques are critical for validating structural integrity?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35). Prepare the buffer with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.2–3.5 ppm) and pyrazole methyl groups (δ 2.1–2.4 ppm) .
    • XRD : Resolve crystalline structure discrepancies by comparing experimental vs. simulated powder diffraction patterns .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., 150–200°C) .
  • Long-Term Stability : Store as a powder in desiccated amber vials at 4°C. Monitor hydrolytic degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can computational modeling resolve contradictory data on this compound’s solubility?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model solvation dynamics in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane). Compare results with experimental solubility data (e.g., shake-flask method) .
  • Quantitative Structure-Property Relationship (QSPR) : Train models on sulfonyl-containing analogs (e.g., PubChem datasets) to predict logP and solubility .

Advanced: What methodologies are suitable for probing its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (e.g., kon/koff rates) with enzymes like cytochrome P450 .
  • In Vitro Assays : Use buffer systems mimicking physiological pH (e.g., ammonium acetate, pH 6.5) to assess inhibition of metabolic pathways .

Advanced: How to address discrepancies in reported catalytic activity of this compound?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .
  • Multivariate Analysis : Apply principal component analysis (PCA) to datasets from independent studies, focusing on variables like reaction temperature and solvent polarity .

Advanced: What strategies are effective for elucidating its reaction mechanisms in heterogeneous systems?

Methodological Answer:

  • Isotopic Labeling : Use deuterated analogs (e.g., CD₃ groups) to track proton transfer steps via ²H NMR .
  • In Situ Spectroscopy : Employ Raman spectroscopy to monitor intermediate formation during solid-phase reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.